molecular formula C10H12FNO B2559227 2-(4-Fluoro-3-methoxyphenyl)azetidine CAS No. 1270542-34-1

2-(4-Fluoro-3-methoxyphenyl)azetidine

Cat. No. B2559227
CAS RN: 1270542-34-1
M. Wt: 181.21
InChI Key: GVFVZFJIWWPLET-UHFFFAOYSA-N
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Description

“2-(4-Fluoro-3-methoxyphenyl)azetidine” is a chemical compound with the CAS Number: 1270542-34-1 . It has a molecular weight of 181.21 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO/c1-13-10-6-7 (2-3-8 (10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry and Drug Design

One notable application is in the design and synthesis of cholesterol absorption inhibitors. A study by Rosenblum et al. (1998) describes the discovery and evaluation of a series of compounds, including 2-azetidinone derivatives, for their oral cholesterol-lowering efficacy. This research underscores the utility of azetidine-containing compounds in developing treatments for conditions related to cholesterol metabolism (Rosenblum et al., 1998).

Bioorganic Chemistry

In bioorganic chemistry, azetidine derivatives have been explored for their antiproliferative properties against various cancer cell lines. Parmar et al. (2021) report on the design, synthesis, and evaluation of thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety, highlighting their potential as novel antitumor agents. This study provides insight into the role of azetidine-containing compounds in cancer research (Parmar et al., 2021).

Organic Chemistry

Research in organic chemistry has led to the development of new synthetic methods involving azetidine derivatives. Van Hende et al. (2009) discuss the synthesis of 3-fluoroazetidine-3-carboxylic acid, demonstrating the compound's potential as a building block in medicinal chemistry due to its unique structural and electronic properties (Van Hende et al., 2009).

Pharmacology

In the field of pharmacology, azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, indicating their potential in developing treatments for neurological conditions. Doll et al. (1999) explore the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, demonstrating its suitability as a positron emission tomography ligand for nicotinic receptors (Doll et al., 1999).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(4-Fluoro-3-methoxyphenyl)azetidine” are not available, azetidines are being studied for their potential in the development of future macromolecular architectures .

properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFVZFJIWWPLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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